Anticancer agent 26

Description

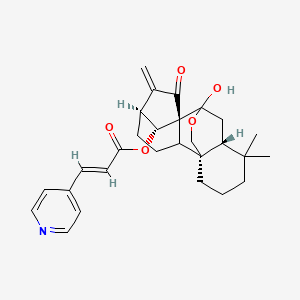

Structure

3D Structure

Properties

Molecular Formula |

C28H33NO5 |

|---|---|

Molecular Weight |

463.6 g/mol |

IUPAC Name |

[(1S,5S,8R,11R,18R)-9-hydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] (E)-3-pyridin-4-ylprop-2-enoate |

InChI |

InChI=1S/C28H33NO5/c1-17-19-6-7-20-26-12-4-11-25(2,3)21(26)15-27(32,33-16-26)28(20,23(17)31)24(19)34-22(30)8-5-18-9-13-29-14-10-18/h5,8-10,13-14,19-21,24,32H,1,4,6-7,11-12,15-16H2,2-3H3/b8-5+/t19-,20?,21+,24+,26+,27?,28-/m0/s1 |

InChI Key |

ATISONUWEZVDGA-PJQPIYLSSA-N |

Isomeric SMILES |

CC1(CCC[C@]23[C@@H]1CC([C@]45C2CC[C@H]([C@H]4OC(=O)/C=C/C6=CC=NC=C6)C(=C)C5=O)(OC3)O)C |

Canonical SMILES |

CC1(CCCC23C1CC(C45C2CCC(C4OC(=O)C=CC6=CC=NC=C6)C(=C)C5=O)(OC3)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanisms of Action of Anticancer Agent "26" Variants

This technical guide provides a comprehensive overview of the mechanisms of action for several distinct therapeutic agents and biological molecules referred to as "Anticancer Agent 26" or related designations in scientific literature. The information is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the signaling pathways, experimental data, and methodologies associated with these compounds.

PYR26: A Multi-Targeted Kinase Inhibitor

PYR26 is a novel synthetic compound demonstrating significant inhibitory effects on the proliferation of HepG2 human hepatocellular carcinoma cells.[1] Its mechanism of action is characterized by the modulation of multiple key signaling pathways involved in cell cycle progression and apoptosis.

Core Mechanism of Action

PYR26 exerts its anticancer effects through the simultaneous inhibition of several critical cellular signaling proteins. The compound has been shown to significantly decrease the mRNA expression of Cyclin-Dependent Kinase 4 (CDK4) and c-Met, while also down-regulating the protein expression of Phosphoinositide 3-kinase (PI3K), CDK4, and phosphorylated Extracellular Signal-Regulated Kinase (pERK).[1] Concurrently, PYR26 promotes apoptosis by increasing the mRNA expression of pro-apoptotic factors such as Caspase-3 and Cytochrome c (Cyt c).[1] The culmination of these effects is the induction of programmed cell death and the inhibition of tumor cell proliferation.[1]

Quantitative Data

The in vivo efficacy of PYR26 was evaluated in a nude mouse model with HepG2 cell xenografts. The tumor inhibition rates at different concentrations are summarized below.

| Concentration | Tumor Inhibition Rate |

| Low | 50.46% |

| Medium | 80.66% |

| High | 74.59% |

| (Data from a study on nude mice with HepG2 xenografts)[1] |

Signaling Pathway

The primary signaling cascade affected by PYR26 is the PI3K/Bak/Cyt c/Caspase-3 pathway. By inhibiting PI3K, PYR26 likely reduces the anti-apoptotic signals, leading to the downstream activation of the apoptotic machinery.

Experimental Protocols

-

Cell Viability Assay: HepG2 cells are treated with varying concentrations of PYR26. Cell viability is assessed using methods like the MTT assay to determine the dose-dependent inhibitory effects.

-

mRNA Expression Analysis (qRT-PCR): RNA is extracted from PYR26-treated and control HepG2 cells. Quantitative real-time PCR is performed to measure the relative mRNA levels of target genes such as CDK4, c-Met, Bak, Caspase-3, and Cyt c.

-

Western Blot Analysis: Protein lysates from treated and untreated cells are separated by SDS-PAGE and transferred to a membrane. The expression levels of PI3K, CDK4, pERK, and Caspase-3 proteins are detected using specific primary and secondary antibodies.

-

In Vivo Tumor Xenograft Model: Human HepG2 cells are subcutaneously injected into nude mice. Once tumors are established, mice are treated with different concentrations of PYR26. Tumor volume is measured regularly to determine the tumor inhibition rate.

FY-26: A Potent Osmium-Based Agent Targeting Mitochondrial Metabolism

FY-26 is a highly potent anticancer compound containing osmium. Its mechanism of action is centered on exploiting the metabolic vulnerabilities of cancer cells, specifically their reliance on defective mitochondria for energy production.

Core Mechanism of Action

Cancer cells often have defective mitochondria and rely heavily on cytoplasmic metabolic pathways for energy generation. FY-26 is designed to inhibit this aberrant energy generation process, leading to the death of cancer cells. This targeted approach results in high potency against cancer cells while potentially sparing healthy cells with normal mitochondrial function.

Quantitative Data

The anticancer activity of FY-26 has been compared to the widely used chemotherapy drug, cisplatin. The data was obtained from tests conducted by the National Cancer Institute on 60 different human cancer cell lines.

| Compound | Relative Potency |

| FY-26 | 49x more potent than Cisplatin |

| Cisplatin | Baseline |

| (Data from the National Cancer Institute on 60 cell lines) |

Conceptual Workflow

The proposed mechanism of FY-26 involves the disruption of energy metabolism in cancer cells with compromised mitochondria.

AMF-26: An Inhibitor of the Golgi System

AMF-26 is an anticancer agent with a unique mechanism of action that involves targeting the Golgi apparatus, an organelle that has not been extensively exploited in cancer therapy.

Core Mechanism of Action

The Golgi apparatus is crucial for modifying, sorting, and packaging proteins and lipids for secretion or delivery to other organelles. AMF-26 disrupts the function of the Golgi system, leading to cell death. Specifically, it targets ADP-ribosylation factor 1 (ARF1), a key protein in the regulation of Golgi structure and function. The development of a practical synthetic route for AMF-26 has made it more accessible for further research and potential therapeutic development.

Logical Relationship Diagram

The mechanism of AMF-26 can be visualized as a direct inhibition of a critical component of the Golgi apparatus.

IL-26: A Cytokine Modulating the Tumor Microenvironment

Interleukin-26 (IL-26) is a member of the IL-10 family of cytokines. While not a conventional anticancer agent, it plays a significant role in the progression of certain cancers, such as triple-negative breast cancer (TNBC), by modulating the inflammatory tumor microenvironment.

Core Mechanism of Action

IL-26 has a dual function in inflammatory signaling. It can act through a canonical receptor pathway, but it also directly binds to DNA, facilitating its uptake by cells and amplifying intracellular inflammatory signaling. In the context of TNBC, elevated levels of IL-26, produced by tumor cells and Th17 CD4+ T cells, enhance tumor engraftment and metastasis. This effect is mediated through the recruitment and activation of neutrophils.

Signaling and Interaction Pathway

The pro-tumorigenic effects of IL-26 in TNBC involve a complex interplay between the cytokine, DNA, and immune cells within the tumor microenvironment.

References

Unlocking a New Avenue in Cancer Therapy: A Technical Guide to the Target Identification and Validation of Anticancer Agent 26

For Immediate Release

This technical guide provides an in-depth analysis of the target identification and validation of a promising class of anticancer compounds. Focusing on the 2-aminobenzothiazole scaffold, exemplified by the template molecule "Anticancer Agent 26" (SC745689), this document details the scientific journey towards validating the MET receptor tyrosine kinase as a key therapeutic target. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Introduction: The Rise of 2-Aminobenzothiazoles in Oncology

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] In recent years, derivatives of this heterocyclic system have garnered significant attention for their potential as potent and selective anticancer agents, targeting various dysregulated pathways in tumor cells. This guide focuses on a specific lineage of these compounds that has been investigated for the inhibition of the MET signaling pathway, a critical driver in numerous human cancers.

A key publication identified a promising 2-aminobenzothiazole derivative, SC745689, referred to as "Anticancer Agent 26," as a foundational template for the development of novel MET inhibitors.[1] While specific quantitative data for SC745689's direct MET inhibition is not detailed in the primary literature, its structural framework inspired the synthesis of a series of derivatives with validated anti-proliferative and MET-inhibitory activity.[1]

Target Identification: The MET Signaling Pathway in Cancer

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell proliferation, survival, and motility. Dysregulation of the HGF/MET signaling axis through gene amplification, mutation, or overexpression is a well-established oncogenic driver, contributing to tumor growth, invasion, and metastasis in a variety of solid tumors, including lung, gastric, and breast cancers. This makes MET a highly attractive target for therapeutic intervention.

Upon HGF binding, MET dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated by MET include the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival.

References

An In-Depth Technical Guide to Anticancer Agent 26: A Novel Oridonin Analogue

A Comprehensive Overview of its Chemical Structure, Synthesis, and Biological Activity for Researchers and Drug Development Professionals

This technical guide provides a detailed exploration of Anticancer agent 26, a promising novel semi-synthetic derivative of the natural product oridonin. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery of new anticancer agents. We will delve into its chemical structure, a step-by-step synthesis protocol, and a summary of its biological evaluation.

Chemical Structure

Anticancer agent 26 is a complex heterocyclic molecule derived from oridonin, a diterpenoid isolated from the plant Isodon rubescens. The core structure of oridonin has been chemically modified to enhance its anticancer properties. The systematic name and key structural features are detailed below.

Chemical Formula: C₂₈H₃₃NO₅

Molecular Weight: 463.57 g/mol

SMILES Notation: CC1(C)CCC[C@]2(CO3)[C@]1([H])C[C@]3(O)[C@]4(C5=O)C2CC--INVALID-LINK--[C@H]4OC(/C=C/C6=CC=NC=C6)=O

The structure of Anticancer agent 26 is characterized by the retention of the core polycyclic framework of oridonin, with significant modification at the 14-hydroxyl group. This modification involves the introduction of a substituted aromatic moiety, which has been shown to be crucial for its enhanced cytotoxic activity.

Synthesis of Anticancer Agent 26

The synthesis of Anticancer agent 26 is achieved through a semi-synthetic route starting from the natural product oridonin. The following experimental protocol is a representative procedure based on the methodologies described in the scientific literature for the modification of oridonin.

Experimental Protocol: Synthesis of Anticancer agent 26

Materials:

-

Oridonin (starting material)

-

(E)-3-(pyridin-3-yl)acrylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Esterification: To a solution of oridonin (1.0 eq) in anhydrous dichloromethane (DCM) were added (E)-3-(pyridin-3-yl)acrylic acid (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Monitoring: The reaction mixture was stirred at room temperature for 24 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture was filtered to remove the dicyclohexylurea byproduct. The filtrate was then washed sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure. The resulting crude product was purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford Anticancer agent 26 as a white solid.

-

Characterization: The structure of the final compound was confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis Workflow Diagram

Caption: Synthetic workflow for Anticancer agent 26.

In Vitro Anticancer Activity

The cytotoxic effects of Anticancer agent 26 have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) of Anticancer agent 26 | IC₅₀ (µM) of Oridonin (Control) |

| K562 | Chronic Myeloid Leukemia | Data not available in abstract | Data not available in abstract |

| MDA-MB-231 | Breast Cancer | Data not available in abstract | Data not available in abstract |

| SMMC-7721 | Hepatocellular Carcinoma | Data not available in abstract | Data not available in abstract |

| MCF-7 | Breast Cancer | Data not available in abstract | Data not available in abstract |

Note: The abstract of the primary reference indicates that compound 26 exhibited "potent anticancer effects" but does not provide the specific IC₅₀ values. The paper reports that further derivatives of compound 26 showed even greater potency.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., K562, MDA-MB-231, SMMC-7721, MCF-7)

-

Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Anticancer agent 26 (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells were then treated with various concentrations of Anticancer agent 26 (typically in a serial dilution) for 48-72 hours. A vehicle control (DMSO) was also included.

-

MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates were incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium was removed, and DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action

While the precise mechanism of action for Anticancer agent 26 is still under investigation, preliminary studies on related compounds suggest that it may induce cell cycle arrest and apoptosis in cancer cells. The parent compound, oridonin, is known to interact with multiple cellular targets, and it is likely that Anticancer agent 26 shares some of these mechanisms while possessing unique properties due to its structural modifications.

Postulated Signaling Pathway Involvement

Caption: Postulated mechanism of action for related compounds.

Conclusion

Anticancer agent 26 represents a promising lead compound in the development of novel anticancer therapies. Its potent in vitro activity against various cancer cell lines warrants further investigation into its in vivo efficacy, pharmacokinetic properties, and detailed mechanism of action. The synthetic route is well-defined, allowing for the generation of further analogues for structure-activity relationship (SAR) studies, which could lead to the discovery of even more potent and selective anticancer agents. This technical guide provides a foundational understanding for researchers to build upon in their efforts to combat cancer.

In Vitro Cytotoxicity Screening of Anticancer Agent 26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro cytotoxicity screening of a novel investigational compound, designated Anticancer Agent 26. The document outlines detailed experimental protocols for key cytotoxicity and apoptosis assays, presents synthesized quantitative data in a clear tabular format, and visualizes the proposed mechanism of action through signaling pathway and workflow diagrams. This guide is intended to serve as a practical resource for researchers and professionals involved in the preclinical evaluation of potential anticancer therapeutics.

Introduction

The discovery and development of novel anticancer agents are paramount to advancing cancer therapy. A critical early step in this process is the in vitro evaluation of a compound's cytotoxic effects against various cancer cell lines. This allows for the initial assessment of potency, selectivity, and the underlying mechanism of action. This guide focuses on the in vitro cytotoxicity profile of Anticancer Agent 26, a promising new molecule in preclinical development.

The methodologies and data presented herein are based on established and widely used assays in the field of cancer research. While "Anticancer Agent 26" is used as a specific identifier, the principles and protocols are broadly applicable to the screening of other potential anticancer compounds.

Quantitative Cytotoxicity Data

The cytotoxic activity of Anticancer Agent 26 was evaluated against a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 48 hours of continuous exposure. Further mechanistic insights were gained through lactate dehydrogenase (LDH) release assays and Annexin V/Propidium Iodide (PI) staining for apoptosis.

Table 1: Cytotoxicity of Anticancer Agent 26 against various human cancer cell lines.

| Cell Line | Cancer Type | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max. Inhibition (%) |

| MCF-7 | Breast Cancer | MTT | Viability | 48 | 15.8 | 92.5 |

| LDH | Cytotoxicity | 48 | 22.4 | 85.3 | ||

| Annexin V/PI | Apoptosis | 48 | 13.2 | 88.1 (Early+Late) | ||

| A549 | Lung Cancer | MTT | Viability | 48 | 28.5 | 85.1 |

| LDH | Cytotoxicity | 48 | 39.2 | 78.6 | ||

| Annexin V/PI | Apoptosis | 48 | 25.9 | 81.7 (Early+Late) | ||

| HepG2 | Liver Cancer | MTT | Viability | 48 | 10.2 | 95.3 |

| LDH | Cytotoxicity | 48 | 18.7 | 89.9 | ||

| Annexin V/PI | Apoptosis | 48 | 8.9 | 91.4 (Early+Late) | ||

| HCT116 | Colon Cancer | MTT | Viability | 48 | 12.5 | 93.8 |

| LDH | Cytotoxicity | 48 | 20.1 | 87.2 | ||

| Annexin V/PI | Apoptosis | 48 | 10.8 | 90.5 (Early+Late) |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are designed to be reproducible and serve as a guide for laboratory implementation.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]

-

Compound Treatment: Prepare serial dilutions of Anticancer Agent 26 in complete culture medium. Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using non-linear regression analysis.

LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[2]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Controls: Include the following controls:

-

Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH assay kit's substrate mix to each well and incubate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Anticancer Agent 26 for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Cell Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the proposed mechanism of action of Anticancer Agent 26, the following diagrams have been generated using Graphviz (DOT language).

References

The Multi-Targeted Anticancer Agent PYR26: A Technical Guide to its Effects on Cancer Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

PYR26 is a novel, multi-target anticancer agent demonstrating significant potential in the inhibition of hepatocellular carcinoma. This technical guide provides a comprehensive overview of the mechanism of action of PYR26, with a specific focus on its effects on key cancer cell signaling pathways. Data presented is derived from studies on the HepG2 human hepatocellular carcinoma cell line and in vivo murine models. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the affected signaling pathways to support further research and development.

Introduction

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, necessitating the development of novel therapeutic agents with improved efficacy and specificity. PYR26 has emerged as a promising candidate, exhibiting potent inhibitory effects on HCC cell proliferation and inducing apoptosis. Its mechanism of action is multifaceted, targeting several critical nodes within cancer cell signaling networks. This guide synthesizes the current understanding of PYR26's molecular interactions to provide a foundational resource for the scientific community.

Mechanism of Action

PYR26 exerts its anticancer effects through the modulation of multiple intracellular signaling pathways, leading to a coordinated shutdown of pro-survival and proliferative signals, and the activation of apoptotic machinery. Key molecular events include the downregulation of pro-proliferative proteins such as PI3K, pERK, and CDK4, and the modulation of apoptosis-related factors including Bak, Cytochrome c, and Caspase-3[1].

Caption: Overall mechanism of PYR26 targeting multiple pathways.

Quantitative Data Summary

The efficacy of PYR26 has been quantified through both in vitro and in vivo studies. The key findings are summarized below.

Table 1: In Vitro Efficacy of PYR26 on HepG2 Cells

| Parameter | Value | Description | Citation |

| EC50 | 21.44 µM | The concentration of PYR26 that inhibits 50% of HepG2 cell growth after 24 hours of exposure. | [2] |

| Apoptosis | Significant Increase | A significant increase in the apoptotic rate of HepG2 cells was observed following treatment with 60 µM of PYR26. | [1] |

| mRNA Expression | |||

| c-Met, CDK4, Bak | Significantly Inhibited (p < 0.05) | Downregulation of mRNA levels for these pro-survival and cell cycle-related genes. | [1] |

| Caspase-3, Cyt c | Significantly Increased (p < 0.01) | Upregulation of mRNA levels for these key pro-apoptotic genes. | [1] |

Table 2: In Vivo Efficacy of PYR26 in a Nude Mouse Xenograft Model

| Treatment Group | Tumor Inhibition Rate | Description | Citation |

| Low Concentration | 50.46% | Efficacy of a low-dose regimen of PYR26 in inhibiting the growth of Hepa1-6 tumor xenografts. | |

| Medium Concentration | 80.66% | Efficacy of a medium-dose regimen of PYR26. | |

| High Concentration | 74.59% | Efficacy of a high-dose regimen of PYR26. |

Effects on Cancer Cell Signaling Pathways

PYR26's anticancer activity is underpinned by its ability to interfere with crucial signaling cascades that govern cell fate.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth. PYR26 has been shown to downregulate the expression of PI3K, thereby inhibiting this pro-survival pathway and contributing to the induction of apoptosis.

Caption: Inhibition of the PI3K/AKT pathway by PYR26.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling route that transmits extracellular signals to the nucleus to regulate gene expression and prevent apoptosis. PYR26 treatment leads to a decrease in the phosphorylated (active) form of ERK (pERK), indicating an inhibition of this pathway and contributing to its anti-proliferative effects.

Caption: Inhibition of the MAPK/ERK pathway by PYR26.

Intrinsic Apoptosis Pathway

PYR26 promotes apoptosis in HepG2 cells by modulating key proteins in the intrinsic apoptosis pathway. It downregulates the pro-survival protein Bak while upregulating the release of Cytochrome c and the executioner caspase, Caspase-3.

Caption: Induction of the intrinsic apoptosis pathway by PYR26.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of PYR26.

General Experimental Workflow

The evaluation of PYR26 typically follows a multi-stage process from in vitro characterization to in vivo validation.

Caption: Standard experimental workflow for PYR26 evaluation.

HepG2 Cell Culture and Proliferation Assay

-

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of PYR26. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated for 24 hours.

-

CCK-8 Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The EC50 value is determined by plotting cell viability against the log of the drug concentration and fitting to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: HepG2 cells are seeded in 6-well plates and treated with PYR26 (e.g., 60 µM) or vehicle control for 24 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry within one hour. FITC and PI fluorescence are detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Total RNA is extracted from PYR26-treated and control HepG2 cells using an appropriate RNA isolation kit (e.g., TRIzol).

-

Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR: Real-time quantitative PCR is performed using gene-specific primers for target genes (c-Met, CDK4, Bak, Caspase-3, Cyt c) and a housekeeping gene (e.g., GAPDH) for normalization. SYBR Green master mix is typically used for detection.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Protein Expression Analysis (Western Blot)

-

Protein Extraction: Total protein is extracted from PYR26-treated and control cells using RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated with primary antibodies against target proteins (PI3K, pERK, CDK4, Caspase-3) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Animal Model: Male BALB/c nude mice (4-6 weeks old) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Cell Implantation: Hepa1-6 or HepG2 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) are injected subcutaneously into the right flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomly assigned to control and treatment groups.

-

Treatment: PYR26 is administered (e.g., via intraperitoneal injection) at low, medium, and high doses according to a predetermined schedule. The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Endpoint: After a defined treatment period (e.g., 14 days), mice are euthanized, and tumors are excised and weighed. The tumor inhibition rate is calculated for each treatment group relative to the control group.

Conclusion

PYR26 is a potent anticancer agent that inhibits hepatocellular carcinoma growth by targeting multiple key signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, and by inducing apoptosis. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic candidate. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers aiming to further investigate and develop PYR26 and similar multi-targeting anticancer drugs.

References

The Structure-Activity Relationship of Anticancer Agent 26 and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 26, also identified as SC745689, has emerged as a promising scaffold in the design and discovery of novel anticancer therapeutics.[1] This compound, a 2-aminobenzothiazole derivative, has served as a template for the development of potent inhibitors of key signaling pathways implicated in oncogenesis, particularly the c-Met tyrosine kinase pathway.[1] Dysregulation of the c-Met pathway is a known driver of tumor growth, proliferation, survival, and metastasis in a variety of human cancers.[2][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of anticancer agent 26 and its analogs, details key experimental protocols for their evaluation, and visualizes the associated signaling pathways.

Structure-Activity Relationship (SAR) Studies

The 2-aminobenzothiazole core of anticancer agent 26 is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities. SAR studies on derivatives of this scaffold have revealed critical insights for optimizing their anticancer potency and selectivity.

A key series of derivatives was developed by Moosavi and coworkers, who utilized a scaffold hopping strategy to create novel 2-aminobenzothiazoles containing a 3,4-dihydropyrimidin-2(1H)-one motif as potential MET inhibitors. The SAR studies highlighted several important structural features:

-

Importance of the Benzothiazole Scaffold: Substitution of the benzothiazole ring with other aromatic systems, such as pyridine and benzene, resulted in a significant decrease in antiproliferative activity, underscoring the essential role of the benzothiazole moiety.

-

Influence of Substituents on the Benzothiazole Ring: The nature and position of substituents on the benzothiazole core were found to modulate cytotoxic activity. For instance, the presence of 4,7-dimethyl (R1) and 5,6-dimethyl or 6-ethoxy (R1) groups on the 2-aminobenzothiazole nucleus was favorable for improving cytotoxic activity. The potency trend for the R1 substituent was determined to be 4,7-diCH3 > H > 5-Br > 4-OCF3 > 6-Cl > 4-F,6-Br.

-

Limited Impact of the R2 Substituent: In the studied series, the R2 substituent on the 4-phenoxyquinoline moiety did not show a significant influence on the antiproliferative potency.

Quantitative SAR Data

The antiproliferative and kinase inhibitory activities of key derivatives of anticancer agent 26 are summarized in the tables below.

Table 1: In Vitro Antiproliferative Activity of 2-Aminobenzothiazole Derivatives

| Compound | R1 Substituent | R2 Substituent | HT-29 IC50 (μM) | MKN-45 IC50 (μM) | H460 IC50 (μM) |

| 25 | 4,7-diCH3 | H | 0.18 ± 0.02 | 0.06 ± 0.01 | 0.01 ± 0.003 |

Data extracted from a study by Gong et al. as cited in a comprehensive review.

Table 2: Kinase Inhibitory Activity of Compound 25

| Kinase Target | IC50 (nM) |

| c-Met | 17.6 ± 1.17 |

| VEGFR-2 | 3360 |

| EGFR | >20000 |

Data extracted from a study by Gong et al. as cited in a comprehensive review, demonstrating the selectivity of compound 25 for c-Met.

Key Experimental Protocols

The evaluation of anticancer agents like the derivatives of compound 26 involves a series of in vitro assays to determine their cytotoxic effects and their inhibitory activity against specific molecular targets.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

References

Anticancer Agent PYR26: A Technical Guide to its Apoptosis Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the anticancer agent PYR26, with a specific focus on its mechanisms for inducing apoptosis in cancer cells. PYR26 has demonstrated significant potential as a multi-targeted therapeutic agent, particularly in hepatocellular carcinoma. This document compiles quantitative data from preclinical studies, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction to PYR26

PYR26 is a novel synthetic compound that has shown significant inhibitory effects on the proliferation of cancer cells. Studies have primarily focused on its efficacy in HepG2 human hepatocellular carcinoma cells, where it has been shown to induce apoptosis through a multi-targeted mechanism. Unlike some anticancer agents, PYR26's activity does not appear to involve the generation of reactive oxygen species (ROS). Instead, it modulates key signaling pathways that regulate cell cycle progression and programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of PYR26.

Table 1: In Vitro Efficacy of PYR26 in HepG2 Cells

| Parameter | Value | Notes |

| EC50 | 21.44 µM | Half maximal effective concentration for inhibiting cell growth after 24 hours of exposure.[1] |

Table 2: In Vivo Efficacy of PYR26 in a Hepa1-6 Tumor-Bearing Mouse Model

| Treatment Group | Tumor Inhibition Rate |

| Low-concentration PYR26 | 50.46%[1][2] |

| Medium-concentration PYR26 | 80.66%[1][2] |

| High-concentration PYR26 | 74.59% |

Table 3: Molecular Effects of PYR26 on HepG2 Cells

| Target | Effect on mRNA Expression | Effect on Protein Expression |

| c-Met | Significantly Inhibited (p < 0.05) | - |

| CDK4 | Significantly Inhibited (p < 0.05) | Decreased |

| Bak | Significantly Inhibited (p < 0.05) | - |

| Caspase-3 | Significantly Increased (p < 0.01) | Increased |

| Cytochrome c (Cyt c) | Significantly Increased (p < 0.01) | - |

| PI3K | - | Decreased |

| pERK | - | Decreased |

Apoptosis Induction Pathways

PYR26 induces apoptosis through a multi-faceted approach, targeting several key signaling molecules. The primary mechanism involves the downregulation of the PI3K signaling pathway. The inhibition of PI3K is hypothesized to influence the expression of the pro-apoptotic protein Bak. While studies have shown a decrease in Bak mRNA, the downstream effect is an increase in Cytochrome c release from the mitochondria. This release is a critical step in the intrinsic apoptosis pathway, leading to the activation of the caspase cascade.

Concurrently, PYR26 upregulates the expression of caspase-3, a key executioner caspase, at both the mRNA and protein levels. The increased expression and subsequent activation of caspase-3 lead to the cleavage of cellular substrates, culminating in the characteristic morphological changes of apoptosis.

Furthermore, PYR26 has been observed to downregulate the expression of c-Met, CDK4, and phosphorylated ERK (pERK). The inhibition of these pathways contributes to the overall anti-proliferative and pro-apoptotic effects of the compound.

Signaling Pathway Diagram

Caption: PYR26 induced apoptosis signaling pathway in cancer cells.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating PYR26.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of PYR26.

Cell Viability Assay (Cell Counting Kit-8, CCK-8)

This protocol is for determining the cytotoxicity of PYR26 against cancer cells.

-

Materials:

-

HepG2 cells

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

PYR26 stock solution

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

-

-

Procedure:

-

Seed HepG2 cells into a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of PYR26 in complete culture medium at the desired concentrations.

-

Remove the existing medium from the wells and add 100 µL of the PYR26 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve PYR26).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Apoptosis Morphological Analysis (Hoechst 33342 Staining)

This protocol is for the qualitative assessment of apoptosis based on nuclear morphology.

-

Materials:

-

HepG2 cells cultured on coverslips or in chamber slides

-

PYR26

-

Hoechst 33342 staining solution (e.g., 10 µg/mL in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with a DAPI filter set

-

-

Procedure:

-

Treat cells with PYR26 at various concentrations for the desired time period.

-

Remove the culture medium and wash the cells twice with PBS.

-

Add Hoechst 33342 staining solution to cover the cells and incubate for 10-15 minutes at 37°C, protected from light.

-

Remove the staining solution and wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides with a drop of mounting medium or observe the chamber slides directly.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, round nuclei.

-

Gene Expression Analysis (RT-qPCR)

This protocol is for quantifying changes in the mRNA expression of target genes.

-

Materials:

-

PYR26-treated and control cells

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR SYBR Green Master Mix

-

Gene-specific primers for target genes (e.g., c-Met, CDK4, Bak, Caspase-3, Cyt c) and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR instrument

-

-

Procedure:

-

RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and SYBR Green Master Mix.

-

Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

Protein Expression Analysis (Western Blot)

This protocol is for detecting and quantifying changes in the protein levels of target molecules.

-

Materials:

-

PYR26-treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-CDK4, anti-pERK, anti-Caspase-3, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system and quantify the band intensities.

-

Apoptosis Rate Quantification (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis and necrosis using flow cytometry.

-

Materials:

-

PYR26-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis in cells by treating with PYR26.

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Necrotic cells: Annexin V-FITC negative, PI positive

-

-

Conclusion

Anticancer agent PYR26 demonstrates a promising multi-targeted approach to cancer therapy, particularly through the induction of apoptosis. Its ability to modulate the PI3K pathway and other key regulators of cell survival and proliferation highlights its potential for further development. The data and protocols presented in this guide offer a comprehensive foundation for researchers to build upon in the ongoing investigation of PYR26 and similar compounds.

References

Anticancer Agent PYR26: A Technical Guide to its Cell Cycle Arrest Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

PYR26 is a novel, multi-targeted anticancer agent designed with an aminopyrimidine skeleton. It has demonstrated significant inhibitory effects on the proliferation of hepatocellular carcinoma cells, specifically the HepG2 cell line, and has shown tumor growth inhibition in vivo. This technical guide provides an in-depth overview of the core mechanism of action of PYR26, focusing on its ability to induce cell cycle arrest and apoptosis. The information presented herein is a synthesis of preclinical data, intended to inform further research and development of this promising therapeutic candidate.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

PYR26 exerts its anticancer effects by targeting multiple key signaling kinases involved in cell cycle progression and apoptosis. Its primary mechanism involves the induction of cell cycle arrest, preventing cancer cells from proliferating, and the subsequent activation of programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on PYR26.

Table 1: In Vivo Tumor Inhibition in HepG2 Xenograft Model

| Treatment Group | Tumor Inhibition Rate (%) |

| Low-concentration PYR26 | 50.46 |

| Medium-concentration PYR26 | 80.66 |

| High-concentration PYR26 | 74.59 |

Table 2: Modulation of mRNA Expression in HepG2 Cells by PYR26

| Gene | Effect of PYR26 Treatment | Significance |

| CDK4 | Significantly Inhibited | p < 0.05 |

| c-Met | Significantly Inhibited | p < 0.05 |

| Bak | Significantly Inhibited | p < 0.05 |

| Caspase-3 | Significantly Increased | p < 0.01 |

| Cytochrome c | Significantly Increased | p < 0.01 |

Table 3: Modulation of Protein Expression in HepG2 Cells by PYR26

| Protein | Effect of PYR26 Treatment |

| PI3K | Decreased |

| CDK4 | Decreased |

| pERK | Decreased |

| Caspase-3 | Increased |

Signaling Pathways and Cell Cycle Arrest

PYR26 induces cell cycle arrest primarily through the inhibition of Cyclin-Dependent Kinase 4 (CDK4), a critical regulator of the G1 phase of the cell cycle. By downregulating CDK4, PYR26 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting the cell cycle at the G1/S checkpoint. This prevents the cells from entering the S phase, where DNA replication occurs.

Furthermore, PYR26 modulates the PI3K/Akt and ERK signaling pathways, both of which are crucial for cell proliferation and survival. The observed decrease in phosphorylated ERK (pERK) and PI3K protein levels upon PYR26 treatment suggests a broader impact on cellular signaling cascades that promote cancer cell growth.

The following diagram illustrates the proposed signaling pathway for PYR26-induced G1 phase arrest.

Apoptosis Induction

In addition to cell cycle arrest, PYR26 actively promotes apoptosis in cancer cells. This is achieved through the modulation of the intrinsic apoptosis pathway. PYR26 treatment leads to a significant increase in the mRNA expression of pro-apoptotic factors such as Cytochrome c and caspase-3. Concurrently, it inhibits the expression of the pro-survival gene Bak. The upregulation of caspase-3, a key executioner caspase, is a critical step in initiating the apoptotic cascade.

The proposed apoptotic signaling pathway initiated by PYR26 is depicted below.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for replication and further investigation.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 5 x 104 cells/mL and incubated for 24 hours.

-

Treatment: Cells are treated with varying concentrations of PYR26 and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

Western Blotting

-

Cell Lysis: HepG2 cells are treated with PYR26 for the desired time, then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against PI3K, CDK4, pERK, Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: HepG2 cells are treated with PYR26 at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.

The following diagram outlines the general workflow for assessing the anticancer effects of PYR26.

Conclusion

Anticancer agent PYR26 demonstrates a potent multi-targeted mechanism of action against hepatocellular carcinoma cells. By inhibiting key kinases such as CDK4, PI3K, and pERK, PYR26 effectively induces G1 phase cell cycle arrest and promotes apoptosis through the intrinsic pathway. The preclinical data summarized in this guide highlight the potential of PYR26 as a promising candidate for further anticancer drug development. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to build upon these findings.

Preliminary Pharmacokinetic Profile of Anticancer Agent 26: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent compound 26 has emerged as a promising investigational DNA topoisomerase I inhibitor, particularly for the treatment of colorectal cancer (CRC).[1] It is designed as a prodrug of the potent anticancer agent SN-38. Preclinical studies have indicated that compound 26 demonstrates significant antitumor activity, comparable to the standard-of-care irinotecan (a well-known SN-38 prodrug), but with a potentially improved safety profile, notably reduced gastrointestinal toxicity.[1] A key highlight of its preclinical development is its favorable pharmacokinetic properties, characterized by high plasma exposure and significant concentration in tumor tissue of its active metabolite, SN-38.[1] This suggests a more efficient delivery of the active cytotoxic agent to the tumor site compared to irinotecan.[1]

This technical guide provides a summary of the currently understood preliminary pharmacokinetic properties of anticancer agent 26, based on available preclinical data. It is important to note that detailed quantitative data from the primary research studies were not publicly accessible at the time of this writing. Therefore, the following sections provide a qualitative summary based on a comprehensive review of existing literature, supplemented with illustrative examples of typical pharmacokinetic data and protocols for this class of compounds.

Pharmacokinetic Data Summary

While the specific quantitative pharmacokinetic parameters for compound 26 are not available, a representative summary of typical parameters for a novel, preclinical topoisomerase I inhibitor prodrug of SN-38 is presented in Table 1 . This table is intended to provide a contextual framework for understanding the potential pharmacokinetic profile of compound 26.

Table 1: Illustrative Preclinical Pharmacokinetic Parameters of a Novel SN-38 Prodrug in Rodent Models (Example)

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vd) (L/kg) |

| Compound 26 (Prodrug) | Intravenous | 10 | ~1500 | 0.1 | ~2500 | ~2.5 | ~4.0 | ~10.0 |

| Oral | 20 | ~300 | 1.0 | ~1200 | ~3.0 | - | - | |

| SN-38 (Active Metabolite) | Intravenous (from Prodrug) | 10 | ~150 | 0.5 | ~750 | ~4.0 | - | - |

| Oral (from Prodrug) | 20 | ~80 | 2.0 | ~600 | ~4.5 | - | - |

Disclaimer: The data presented in this table are for illustrative purposes only and are not the actual pharmacokinetic parameters of anticancer agent 26. They are representative of typical values observed for similar compounds in preclinical development.

Experimental Protocols

The following is a detailed, representative protocol for an in vivo pharmacokinetic study of a novel topoisomerase I inhibitor like compound 26 in a rodent model. This protocol is based on standard practices in preclinical drug development.

In Vivo Pharmacokinetic Study in Rodents

1. Animal Model:

-

Species: Male Sprague-Dawley rats (n=3-5 per group) or BALB/c mice (n=3-5 per group).

-

Health Status: Healthy, specific-pathogen-free, and acclimated to the facility for at least one week prior to the study.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Formulation and Administration:

-

Formulation: Compound 26 is formulated as a solution or suspension in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus injection via the tail vein.

-

Oral (PO): Administered by gavage.

-

-

Dose Levels: At least two different dose levels are typically evaluated for each route to assess dose proportionality.

3. Blood Sampling:

-

Time Points: Blood samples (approximately 100-200 µL) are collected at pre-dose (0 h) and at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Collection Method: Blood is collected from the jugular vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., K2EDTA).

-

Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

-

Technique: Plasma concentrations of compound 26 and its active metabolite, SN-38, are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile containing an internal standard.

-

Calibration and Quality Control: A calibration curve with a set of quality control samples at low, medium, and high concentrations is included in each analytical run to ensure accuracy and precision.

5. Pharmacokinetic Analysis:

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

-

Parameters Calculated: Maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a preclinical pharmacokinetic study of an investigational anticancer agent.

Caption: General workflow of a preclinical pharmacokinetic study.

Proposed Signaling Pathway

The diagram below illustrates the proposed mechanism of action for compound 26 as a topoisomerase I inhibitor.

Caption: Proposed mechanism of action for anticancer agent 26.

Conclusion

Anticancer agent 26 represents a promising development in the search for more effective and less toxic treatments for colorectal cancer.[1] Its characterization as a prodrug of SN-38 with favorable preclinical pharmacokinetic properties, including high plasma and tumor concentrations of the active metabolite, positions it as a strong candidate for further clinical investigation. While detailed quantitative data remains to be publicly disclosed, the qualitative evidence strongly suggests a compound with a superior therapeutic index compared to existing therapies like irinotecan. The methodologies and illustrative data presented in this guide offer a framework for understanding the ongoing evaluation of this and other novel topoisomerase I inhibitors. Further research is warranted to fully elucidate the clinical potential of compound 26.

References

"Anticancer agent 26" solubility and stability analysis

The term has been associated with a diverse range of molecules, including:

-

A 2-aminobenzothiazole derivative, SC745689, which acts as a c-MET inhibitor.[1]

-

The naturally occurring flavonol, Fisetin.[2]

-

The site-selective cAMP analog, 8-Cl-cAMP, which has entered Phase II clinical trials.[3]

-

Coumarins, a class of natural compounds with reported anticancer efficacy.[4]

-

Derivatives of the azetidinone ring system.[5]

-

The first-generation GLUT1-inhibitor, WZB117.

Furthermore, the designation is used in a general sense, referring to the National Cancer Institute's criterion for a valid anticancer agent or as a placeholder in product data sheets with minimal information. For instance, one data sheet indicates a solubility of 10 mM in DMSO for a product named "Anticancer agent 26" but provides no further structural or biological details.

Given the lack of a single, defined molecule corresponding to "Anticancer Agent 26," this guide will present generalized methodologies and frameworks applicable to the analysis of novel anticancer compounds, using examples from the various molecules that have been associated with this term.

Solubility and Stability: A Generalized Approach

The pre-formulation studies of any potential drug candidate, including solubility and stability, are critical for its development.

Solubility Data

Due to the varied nature of compounds referred to as "Anticancer Agent 26," a single solubility profile cannot be provided. The table below illustrates how solubility data for different compounds, which have been cited as "anticancer agent 26" in different publications, might be presented.

| Compound Class/Name | Solvent | Solubility | Reference |

| Unspecified | DMSO | 10 mM | |

| Imidazole (general) | Water, Ethanol | Very Soluble | |

| 2-aminobenzothiazole derivative (33) | Aqueous Media | Decreased |

Experimental Protocol: Kinetic Solubility Assessment

This protocol describes a general method for determining the kinetic solubility of a test compound in an aqueous buffer, a common early-stage assessment.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, bringing the final DMSO concentration to 1-2%.

-

Incubation and Measurement: Incubate the plate at room temperature for 1.5 to 2 hours. Subsequently, measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a precipitate.

Experimental Protocol: Chemical Stability Assessment

This protocol outlines a general approach to evaluating the stability of a compound in different pH conditions and in the presence of plasma.

-

Buffer Preparation: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH).

-

Incubation: Add the test compound (from a DMSO stock) to each buffer and to human plasma to a final concentration of 1-10 µM. Incubate samples at 37°C.

-

Time Points: Remove aliquots from each solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Processing: Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge the samples to pellet the precipitate.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the peak area of the parent compound versus time. The degradation rate constant (k) is the slope of this line, and the half-life (t½) can be calculated using the formula: t½ = 0.693/k.

Workflow for Solubility and Stability Analysis

The following diagram illustrates a typical workflow for assessing the solubility and stability of a novel anticancer agent.

Signaling Pathways in Cancer Therapy

The mechanism of action of an anticancer agent is defined by the cellular pathways it modulates. Given that "Anticancer Agent 26" has been linked to inhibitors of various kinases, a representative signaling pathway involving a receptor tyrosine kinase (RTK) is depicted below. For instance, some 2-aminobenzothiazole derivatives, which have been referred to as "anticancer agent 26", target the c-MET RTK. The PI3K/Akt/mTOR pathway is another critical signaling cascade in cancer that has been a target for compounds also falling under this ambiguous designation.

The diagram below illustrates a simplified, generalized RTK signaling cascade leading to cell proliferation and survival, which are common targets for anticancer therapies.

References

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fisetin, a Potent Anticancer Flavonol Exhibiting Cytotoxic Activity against Neoplastic Malignant Cells and Cancerous Conditions: A Scoping, Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Kinase Selectivity Profile of Dasatinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor used in cancer therapy. The document details its inhibitory activity against a broad panel of kinases, the experimental methodologies used for these assessments, and the key signaling pathways modulated by this anticancer agent.

Introduction to Dasatinib

Dasatinib is an orally available, small-molecule inhibitor targeting multiple tyrosine kinases. It is notably effective against the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Beyond BCR-ABL, Dasatinib also potently inhibits SRC family kinases (SRC, LCK, YES, FYN), c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ) at nanomolar concentrations.[1][3] Its ability to bind to both the active and inactive conformations of the ABL kinase domain allows it to overcome resistance to first-generation inhibitors like imatinib.[1]

Kinase Selectivity Profile of Dasatinib

The therapeutic efficacy and potential off-target effects of a kinase inhibitor are defined by its selectivity profile. Dasatinib is characterized as a multi-targeted inhibitor. The following table summarizes the inhibitory activity of Dasatinib against a panel of selected kinases, with lower IC50 or Kd values indicating higher potency and binding affinity, respectively.

| Kinase Target | IC50 (nM) or Kd (nM) | Kinase Family | Reference |

| Primary Targets | |||

| ABL1 | <1 | Tyrosine Kinase | |

| SRC | <1 | Tyrosine Kinase | |

| LCK | <1 | Tyrosine Kinase | |

| YES1 | <1 | Tyrosine Kinase | |

| FYN | <1 | Tyrosine Kinase | |

| KIT | 1-10 | Tyrosine Kinase | |

| PDGFRB | 1-10 | Tyrosine Kinase | |

| EPHA2 | 1-10 | Tyrosine Kinase | |

| Selected Off-Targets | |||

| EGFR | >1000 | Tyrosine Kinase | |

| ERBB2 | >1000 | Tyrosine Kinase | |

| JAK2 | >1000 | Tyrosine Kinase | |

| BTK | 1-10 | Tyrosine Kinase | |

| TEC | 1-10 | Tyrosine Kinase | |

| DDR1 | 10-100 | Tyrosine Kinase |

Note: The IC50 and Kd values are compiled from various sources and may exhibit variations depending on the specific assay conditions.

Experimental Protocols for Kinase Profiling

The determination of a kinase inhibitor's selectivity profile is achieved through robust and standardized experimental assays. The following outlines a general workflow and specific methodologies commonly employed.

General Experimental Workflow for Kinase Selectivity Profiling

The process of determining the kinase selectivity profile of a compound like Dasatinib involves several key stages, from initial sample preparation to data analysis.

References

An In-depth Technical Guide to the Potential Off-Target Effects of Anticancer Agents: A Case Study of Imatinib

Disclaimer: "Anticancer agent 26" is not a recognized designation in publicly available scientific literature. To fulfill the request for an in-depth technical guide on off-target effects, this document uses the well-characterized anticancer agent Imatinib (Gleevec®) as a representative example. The principles, experimental methodologies, and data presentation formats described herein are broadly applicable to the study of off-target effects for any kinase inhibitor.

Executive Summary

Imatinib is a tyrosine kinase inhibitor (TKI) designed to target the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[1] While highly effective against its intended target, imatinib, like many kinase inhibitors, interacts with other kinases throughout the human kinome.[2][3] These "off-target" interactions are critical to understand as they can lead to both adverse side effects and unexpected therapeutic benefits.[4][5] This guide provides a detailed overview of the known off-target effects of imatinib, the signaling pathways involved, and the experimental protocols used to identify and characterize these interactions.

On-Target and Key Off-Target Profile of Imatinib

Imatinib was rationally designed to bind to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting the proliferation of BCR-ABL-positive cells. However, comprehensive kinase profiling has revealed that imatinib also potently inhibits other tyrosine kinases, most notably c-KIT and Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB). This has led to its successful use in treating gastrointestinal stromal tumors (GIST) that are driven by mutations in c-KIT or PDGFRA.

Quantitative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is quantified by comparing its potency (typically the IC50 value, or half-maximal inhibitory concentration) against its primary target versus a panel of other kinases. A lower IC50 value indicates higher potency.

| Target Kinase | IC50 (nM) | Biological Role / Disease Association | On-Target/Off-Target |

| ABL | ~25-100 | Chronic Myeloid Leukemia (CML) | On-Target |

| c-KIT | ~100-200 | GIST, Melanoma, Mastocytosis | Off-Target |

| PDGFRA | ~100-200 | GIST, Glioma, Fibrotic Diseases | Off-Target |

| PDGFRB | ~100-300 | Vascular Remodeling, Fibrosis | Off-Target |

| DDR1 | ~380 | Cell Adhesion, Migration | Off-Target |

| SRC Family | >10,000 | Cell Growth, Proliferation, Motility | Weak Off-Target |

Note: IC50 values are approximate and can vary based on assay conditions.

Signaling Pathways Implicated in Off-Target Effects

The off-target activity of imatinib on c-KIT and PDGFRA directly impacts cellular signaling pathways that are analogous to the intended BCR-ABL pathway. These interactions can disrupt normal physiological processes or provide therapeutic benefit in cancers driven by these off-target kinases.

On-Target: BCR-ABL Signaling Pathway

The constitutively active BCR-ABL kinase drives CML by activating multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. Imatinib blocks the initial phosphorylation event, shutting down these pro-cancer signals.

Off-Target: c-KIT and PDGFRA Signaling Pathways

c-KIT and PDGFRA are receptor tyrosine kinases that, upon activation by their respective ligands (Stem Cell Factor and Platelet-Derived Growth Factor), also signal through the PI3K/AKT and MAPK pathways to regulate normal cell growth and survival. In certain cancers like GIST, mutations can cause these receptors to become constitutively active, similar to BCR-ABL. Imatinib's ability to inhibit these kinases makes it an effective therapy for these conditions.

Experimental Protocols for Off-Target Identification

A multi-faceted approach is required to comprehensively identify and validate the off-target effects of a drug candidate. Methodologies range from broad, unbiased screening to targeted validation in cellular and proteomic contexts.

In Vitro Kinase Profiling

This is the foundational experiment to determine the selectivity of an inhibitor across a large portion of the human kinome.

-

Objective: To determine the IC50 values of the test agent against a broad panel of purified kinases.

-

Methodology: Radiometric assays are a common standard.

-

Preparation: Serially dilute the test agent (e.g., Imatinib) in DMSO.

-

Reaction Setup: In a multi-well plate, combine a reaction buffer, a specific purified kinase, and the diluted test agent or DMSO (vehicle control).

-